3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide 3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1019101-72-4
VCID: VC11918665
InChI: InChI=1S/C18H21N5O3/c1-4-5-9-25-14-8-6-7-13(11-14)16(24)19-18-21-20-17(26-18)15-10-12(2)23(3)22-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21,24)
SMILES: CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol

3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 1019101-72-4

Cat. No.: VC11918665

Molecular Formula: C18H21N5O3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide - 1019101-72-4

Specification

CAS No. 1019101-72-4
Molecular Formula C18H21N5O3
Molecular Weight 355.4 g/mol
IUPAC Name 3-butoxy-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H21N5O3/c1-4-5-9-25-14-8-6-7-13(11-14)16(24)19-18-21-20-17(26-18)15-10-12(2)23(3)22-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21,24)
Standard InChI Key RPPVVFRKKUHKQP-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Canonical SMILES CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide comprises three key moieties:

  • Benzamide core: A 3-butoxy-substituted benzene ring linked to an amide group.

  • Oxadiazole ring: A five-membered heterocycle containing two nitrogen and one oxygen atom.

  • Pyrazole substituent: A 1,5-dimethyl-substituted pyrazole fused to the oxadiazole ring.

The butoxy group at the 3-position of the benzamide enhances lipophilicity, potentially improving blood-brain barrier penetration, while the oxadiazole-pyrazole system may contribute to hydrogen bonding and π-π stacking interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC18H21N5O3\text{C}_{18}\text{H}_{21}\text{N}_5\text{O}_3
Molecular Weight355.4 g/mol
CAS Number1019101-72-4
DensityNot reported
Boiling/Melting PointsNot reported

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While no explicit synthesis for this compound is documented, analogous benzamide derivatives are typically synthesized through a two-step process :

  • Acid Chloride Formation:
    React 3-butoxybenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride to form 3-butoxybenzoyl chloride.

  • Amide Coupling:
    Combine the acid chloride with 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine in the presence of a base like triethylamine (Et3N\text{Et}_3\text{N}) in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2):

    R-COCl+H2N-Oxadiazole-PyrazoleEt3NR-CONH-Oxadiazole-Pyrazole\text{R-COCl} + \text{H}_2\text{N-Oxadiazole-Pyrazole} \xrightarrow{\text{Et}_3\text{N}} \text{R-CONH-Oxadiazole-Pyrazole}

This method mirrors the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, where yields exceeding 70% are achievable under optimized conditions .

Critical Reaction Parameters

  • Temperature: Reactions are typically conducted at 0–5°C during acid chloride formation to minimize side reactions.

  • Solvent Selection: Polar aprotic solvents like CH2Cl2\text{CH}_2\text{Cl}_2 or tetrahydrofuran (THF) improve reagent solubility.

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the pure product .

Structural and Spectroscopic Characterization

Key Spectral Signatures

Although experimental data for this compound are unavailable, predicted spectral features based on analogous structures include:

  • 1H NMR^1\text{H NMR}:

    • Aromatic protons (benzamide): δ 6.8–7.9 ppm (multiplet).

    • Pyrazole methyl groups: δ 2.1–2.5 ppm (singlets).

    • Butoxy chain: δ 0.9–1.7 ppm (multiplet).

  • IR Spectroscopy:

    • Amide C=O stretch: ~1650–1680 cm1^{-1}.

    • Oxadiazole C-N stretch: ~1250–1300 cm1^{-1} .

Table 2: Hypothetical Spectral Data

TechniquePredicted Signals
1H NMR^1\text{H NMR}δ 2.1 (s, 6H, pyrazole-CH3_3)
13C NMR^{13}\text{C NMR}δ 160.5 (CONH), 155.2 (oxadiazole-C)
MS (ESI+)m/z 356.4 [M+H]+^+
CompoundmGlu5 IC50_{50} (nM)Efficacy (% Glutamate Response)
CDPPB120+180% (Potentiation)
3-CN,5-F Benzamide 45-90% (Inhibition)
Target Compound**Predicted: 50–100*Hypothetical: Dual modulation

*Theoretical estimates based on structural similarity.

Anticancer Activity

Pyrazole-oxadiazole hybrids demonstrate antiproliferative effects via mTORC1 inhibition and autophagy modulation. The 1,5-dimethylpyrazole moiety may disrupt ATP binding in kinase domains, while the oxadiazole ring enhances metabolic stability.

Structure-Activity Relationship (SAR) Insights

Impact of Substituent Modifications

  • Butoxy Chain Length:
    Longer alkoxy groups (e.g., butoxy vs. methoxy) increase lipophilicity (clogP +0.5), potentially improving CNS penetration but reducing aqueous solubility .

  • Pyrazole Methyl Groups:
    Dimethyl substitution at the 1- and 5-positions prevents metabolic oxidation, extending half-life in vivo .

  • Oxadiazole vs. Thiadiazole:
    Replacing oxygen with sulfur (thiadiazole) decreases polarity, altering target selectivity .

Table 4: SAR of Benzamide Derivatives

ModificationBinding Affinity (mGlu5)Solubility (mg/mL)
3-MethoxyIC50_{50}: 150 nM0.8
3-Butoxy (Target)*Predicted: 80 nM*Predicted: 0.2
3-Cyano-5-Fluoro IC50_{50}: 45 nM0.1

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